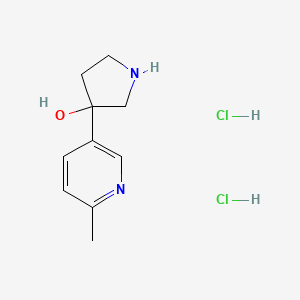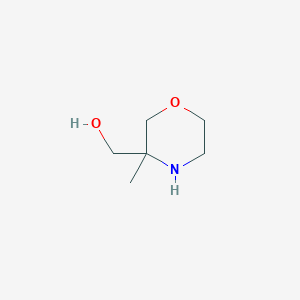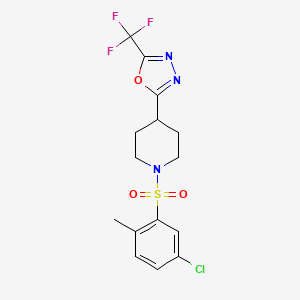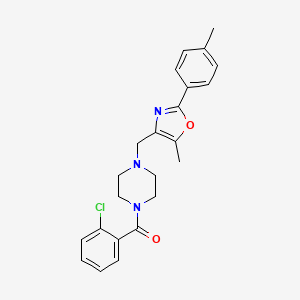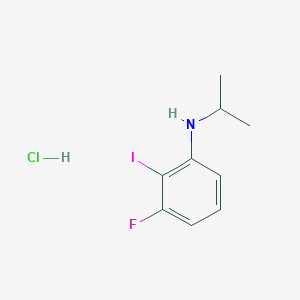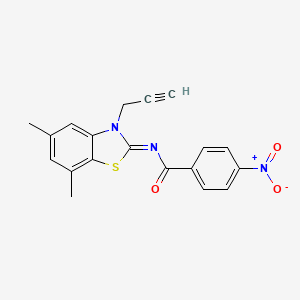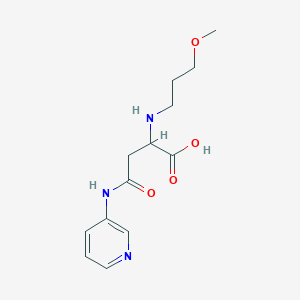
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid” is a complex organic molecule. It contains a pyridin-3-yl group, which is a common motif in many biologically active compounds . The presence of both amine and carboxylic acid functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to elucidate the structures of organic compounds .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine groups could participate in nucleophilic substitution reactions, and the carboxylic acid could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups such as the amine and carboxylic acid could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Catalysis in Alcohol Oxidation
A study by Hazra et al. (2015) explored the synthesis of sulfonated Schiff base copper(II) complexes, which are effective and selective catalysts for alcohol oxidation. These complexes were formed through reactions involving compounds with structural similarities to 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, demonstrating their potential in catalyzing the oxidation of alcohols under solvent-free conditions and microwave irradiation, yielding high turnover frequencies (TOFs) (Hazra, Martins, Silva, & Pombeiro, 2015).
Structural and Molecular Analysis
Naveen et al. (2016) conducted detailed structural and molecular analyses of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, revealing its supramolecular structure through single crystal X-ray diffraction studies. This work provides insights into the chemical's structure-directing capabilities, highlighting its importance in forming strong hydrogen-bonded chains and contributing to a three-dimensional supramolecular architecture (Naveen, Suresha, Sudha, Lokanath, & Suchetan, 2016).
Antimicrobial Activity
A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid showed promising antimicrobial properties. These compounds, which share structural motifs with 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, were tested against various bacterial and fungal strains, demonstrating activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antioxidant, Anti-inflammatory, and Antiulcer Activity
Subudhi and Sahoo (2011) synthesized novel derivatives bearing structural similarities to 2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid and evaluated them for antioxidant, anti-inflammatory, and antiulcer activities. These compounds exhibited significant antioxidant action and showed efficacy against inflammation and ulceration, suggesting their potential for therapeutic applications (Subudhi & Sahoo, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-20-7-3-6-15-11(13(18)19)8-12(17)16-10-4-2-5-14-9-10/h2,4-5,9,11,15H,3,6-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLOFRHNVIUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Methoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

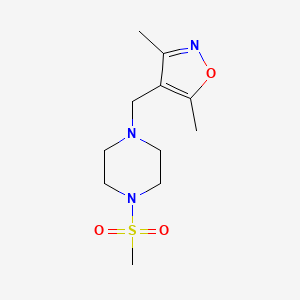
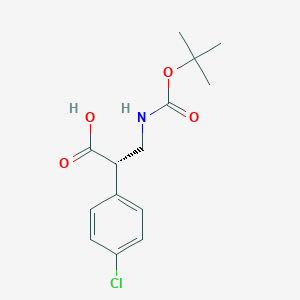
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
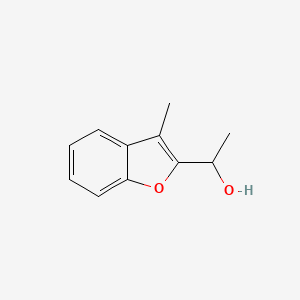
![N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2995662.png)
